molecular formula C16H19NO B14200200 2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one CAS No. 922171-25-3

2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one

Cat. No.: B14200200
CAS No.: 922171-25-3
M. Wt: 241.33 g/mol
InChI Key: SCXHQCJJFABKCS-UHFFFAOYSA-N
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Description

2-Methyl-7-phenyl-2-azaspiro[45]dec-7-en-1-one is a spiro compound characterized by a unique structure that includes a spiro junction between a nitrogen-containing ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the spiro junction. One common method involves the use of cyclization reactions where a nitrogen-containing precursor reacts with a phenyl-substituted compound under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts to promote the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spiro compounds have shown efficacy.

    Industry: It is used in the development of new polymers and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene
  • 7-Methyl-2-phenyl-1,3,6-trioxaspiro[4.5]dec-7-ene
  • Spirotetramat

Uniqueness

2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one is unique due to its specific spiro structure and the presence of both a nitrogen atom and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

922171-25-3

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

2-methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one

InChI

InChI=1S/C16H19NO/c1-17-11-10-16(15(17)18)9-5-8-14(12-16)13-6-3-2-4-7-13/h2-4,6-8H,5,9-12H2,1H3

InChI Key

SCXHQCJJFABKCS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1=O)CCC=C(C2)C3=CC=CC=C3

Origin of Product

United States

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